molecular formula C22H20N4O4 B2476529 Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 339100-61-7

Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2476529
CAS No.: 339100-61-7
M. Wt: 404.426
InChI Key: POLSNWZUYNPBBZ-UHFFFAOYSA-N
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Description

Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a chemical compound . It is also known as 3-Pyridinecarboxylic acid, 1,2-diamino-5-cyano-1,6-dihydro-6-oxo-4-[4-(phenylmethoxy)phenyl]-, ethyl ester .

Scientific Research Applications

Synthesis and Characterization

Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate has been utilized in the synthesis and characterization of novel chemical compounds. For instance, El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from a derivative of this compound. The synthesized compounds were screened for their antimicrobial activity, indicating potential applications in pharmaceuticals (El‐Kazak & Ibrahim, 2013).

Reactivity Studies

El‐Shaaer et al. (2014) studied the reactivity of similar derivatives in the formation of different chromanone and chromenone products under varying reaction conditions. This study provides insights into the chemical behavior of such compounds under different solvents and conditions, useful for synthetic chemistry applications (El‐Shaaer et al., 2014).

Catalyst Applications

Safaei‐Ghomi et al. (2017) employed a compound similar to this compound as a catalyst in the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4 H benzo[g]chromene-3-carboxylates. The catalyst showcased efficiency, reusability, and environmental benignity, highlighting the compound's potential in green chemistry (Safaei‐Ghomi et al., 2017).

Medicinal Chemistry

The derivative compounds of this compound have shown potential in medicinal chemistry. For instance, Sabitov et al. (2020) synthesized substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, indicating the compound's utility in developing pharmaceutical agents (Sabitov et al., 2020).

Properties

IUPAC Name

ethyl 1,2-diamino-5-cyano-6-oxo-4-(4-phenylmethoxyphenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-2-29-22(28)19-18(17(12-23)21(27)26(25)20(19)24)15-8-10-16(11-9-15)30-13-14-6-4-3-5-7-14/h3-11H,2,13,24-25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLSNWZUYNPBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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